Quinoline, 2-phenyl-, 1-oxide
Description
Significance of Quinoline (B57606) N-Oxides in Synthetic Methodologies
Quinoline N-oxides have garnered substantial interest from researchers due to their enhanced reactivity compared to their unoxidized counterparts. researchgate.net This heightened reactivity, coupled with good regioselectivity, makes them valuable substrates for synthesizing a wide array of functionalized quinoline derivatives. researchgate.net The N-oxide group acts as an activating and directing group, facilitating various C-H functionalization reactions. researchgate.netbeilstein-journals.org This has led to the development of numerous synthetic methodologies, including:
C-C Bond Formation: Alkenylation, alkylation, and arylation reactions at various positions of the quinoline ring have been achieved using quinoline N-oxides. researchgate.net
C-N Bond Formation: Amination and amidation reactions, crucial for the synthesis of biologically active 2-aminoquinoline (B145021) motifs, are readily performed on quinoline N-oxides. beilstein-journals.orgnih.gov
C-O and C-S Bond Formation: Methods for alkoxylation and sulfenylation have also been successfully developed. researchgate.netbeilstein-journals.org
These transformations can be carried out under both metal-catalyzed and metal-free conditions, offering a high degree of flexibility to synthetic chemists. researchgate.netresearchgate.net The ability to functionalize the quinoline core at specific positions, particularly at the C2 and C8 positions, is a significant advantage offered by the N-oxide strategy. researchgate.net
Overview of 2-Phenylquinoline (B181262) 1-Oxide as a Model System
Within the broad class of quinoline N-oxides, 2-phenylquinoline 1-oxide stands out as a frequently utilized model system in chemical research. Its well-defined structure and predictable reactivity make it an ideal substrate for exploring new synthetic methods and for studying reaction mechanisms.
The presence of the phenyl group at the 2-position influences the electronic properties and steric environment of the quinoline N-oxide, providing a relevant and informative model for more complex substituted systems. Research has shown that the quinoline and phenyl rings in 2-phenylquinoline 1-oxide are not coplanar, with a significant dihedral angle between them. sci-hub.se This non-planar conformation plays a role in its crystal packing and intermolecular interactions. sci-hub.se
The compound's utility as a model substrate is evident in studies of C-H activation and functionalization. For instance, palladium-catalyzed reactions have been investigated to understand the factors controlling regioselectivity, with different palladium catalysts favoring activation at either the C2 or C8 position. rsc.org
Historical Context of Quinoline N-Oxide Chemistry Development
The journey of quinoline chemistry began in the 19th century with its initial isolation from coal tar. numberanalytics.com The development of fundamental synthetic methods, such as the Skraup synthesis in 1880, laid the groundwork for accessing the quinoline scaffold. numberanalytics.compharmaguideline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5659-33-6 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H11NO/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
LTYUNJZDGCMBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylquinoline 1 Oxide and Its Derivatives
Direct Oxidation Approaches
Direct oxidation involves the conversion of 2-phenylquinoline (B181262) to its corresponding N-oxide using an appropriate oxidizing agent. This approach is advantageous when the parent quinoline (B57606) is readily available.
Peracid-Mediated Oxidation (e.g., meta-Chloroperoxybenzoic Acid, mCPBA)
The use of peroxyacids, particularly meta-chloroperoxybenzoic acid (mCPBA), is a classical and highly effective method for the N-oxidation of nitrogen-containing heterocycles. combichemistry.comcapes.gov.br The reaction proceeds via the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the quinoline ring. combichemistry.com
This method has been successfully applied to quinoline scaffolds. For instance, a 7-acetamido-8-benzyloxyquinoline derivative was oxidized using mCPBA in 1,2-dichloroethane (B1671644) at room temperature for 48 hours, affording the desired N-oxide in a high yield of 82%. nih.gov The reaction is generally clean, and the byproduct, m-chlorobenzoic acid, can often be removed by filtration or a basic wash during workup. nih.gov The stereospecificity of mCPBA epoxidation of alkenes is well-documented, proceeding through a concerted "butterfly" transition state, and a similar electrophilic attack on the basic nitrogen atom of the quinoline ring is expected. combichemistry.com
Table 1: Example of mCPBA-Mediated N-Oxidation
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|
Transition-Metal Catalyzed Aerobic Oxidation Strategies
Employing molecular oxygen from the air as the terminal oxidant presents a green and cost-effective alternative to stoichiometric oxidants. acs.org These strategies typically require a transition metal catalyst to activate the oxygen and facilitate the oxidation of the substrate.
Vanadium complexes have demonstrated significant catalytic activity in a variety of oxidation reactions. nih.govresearchgate.net While a specific application for the aerobic N-oxidation of 2-phenylquinoline is not extensively detailed, related systems show high potential. For example, oxovanadium(IV) complexes synthesized with methyl-substituted 8-hydroxyquinoline (B1678124) ligands have proven to be highly active catalysts for the oxidation of hydrocarbons using hydrogen peroxide. chemrxiv.org These complexes, in the presence of a cocatalyst like 2-pyrazinecarboxylic acid (PCA), effectively catalyze oxidation reactions. chemrxiv.org The mechanism often involves the formation of highly reactive oxygen species. researchgate.net Given that vanadium catalysts are effective for the selective oxidation of other aromatic systems, it is plausible that a vanadium oxide-based system could be optimized for the aerobic N-oxidation of 2-phenylquinolines. nih.gov
A catalytic system comprising molybdenum and phosphorus has been developed for the efficient N-oxidation of a wide array of nitrogen heterocycles using hydrogen peroxide as the terminal oxidant. mdpi.com This method is effective for various substrates, including quinolines, and can be performed on a gram scale. mdpi.com Spectroscopic and crystallographic studies suggest that a tetranuclear Mo4P peroxo complex is one of the active catalytic species. mdpi.com The system demonstrates good utility and chemoselectivity, successfully producing over 20 different heterocyclic N-oxides. mdpi.com
Table 2: Substrate Scope of Mo/P-Catalyzed N-Oxidation
| Substrate Class | Oxidant | Catalytic System | Product Class | Reference |
|---|
Photocatalytic Oxidation Methods
Photocatalysis represents a modern and sustainable approach to chemical transformations, using light to drive reactions. libretexts.org While the direct photocatalytic N-oxidation of 2-phenylquinoline to its 1-oxide is not yet a well-established method, related research indicates its feasibility. For example, the deoxygenative C2-arylation of quinoline N-oxides has been achieved using a porous tubular graphitic carbon nitride semiconductor photocatalyst, demonstrating that the quinoline N-oxide motif is reactive under photocatalytic conditions. Furthermore, visible-light-mediated aerobic oxidation of related N-substituted tetrahydroisoquinolines to their corresponding lactams has been developed without external photocatalysts, suggesting that the heterocyclic core itself can act as a photosensitizer. These findings lay the groundwork for developing future photocatalytic methods for the direct N-oxidation of quinolines using air and light.
Cycloaddition and Cyclization Reactions
An alternative to direct oxidation is the synthesis of the 2-phenylquinoline 1-oxide ring system through intramolecular cyclization or cycloaddition reactions. These methods build the heterocyclic core with the N-oxide functionality already in place, often starting from nitro-substituted aromatic precursors.
Cyclization reactions are a powerful tool for constructing N-heterocyclic N-oxides. A prominent strategy for synthesizing quinoline N-oxides involves the base-induced cyclization of intermediates derived from o-nitroaryl compounds. For example, substituted quinoline N-oxides can be prepared via the cyclization of alkylidene derivatives of o-nitroarylacetonitriles. nih.gov This method is versatile, as the starting materials are readily accessible.
Another innovative approach is the electrochemical reductive cyclization of 2-allyl-substituted nitroarenes. This method uses a simple, undivided electrochemical cell to generate a nitroarene radical anion, which then undergoes a 1,5-hydrogen atom transfer (HAT) reaction followed by cyclization to construct the quinoline N-oxide structure. This technique has been used to create a variety of quinoline N-oxides bearing different functional groups.
Additionally, reductive cyclization of C-N bond forming products from reactions of 2-nitrochalcones has been shown to produce quinoline N-oxide derivatives. Such methods, which often involve the in situ reduction of a nitro group followed by cyclization, provide a robust pathway to the target heterocycles. While cycloaddition reactions are fundamental in building cyclic systems, documented examples leading directly to 2-phenylquinoline 1-oxide are less common than cyclization strategies based on nitroarene precursors. acs.org
Table 3: Cyclization Strategies for Quinoline N-Oxide Synthesis
| Precursor Type | Reaction Type | Key Steps | Product | Reference |
|---|---|---|---|---|
| Alkylidene O-Nitroarylacetonitriles | Base-induced Cyclization | Knoevenagel condensation, intramolecular cyclization | Substituted Quinoline N-Oxides | nih.gov |
| 2-Allyl-substituted Nitroarenes | Electrochemical Reductive Cyclization | Generation of nitroarene radical anion, 1,5-HAT, cyclization | Substituted Quinoline N-Oxides |
Reductive Cyclization of 2-Nitrochalcone (B191979) Precursors
A prominent strategy for the synthesis of quinoline N-oxides involves the reductive cyclization of 2-nitrochalcone precursors. This approach leverages the nitro group as a latent N-oxide functionality, which is unmasked during the cyclization process.
Tin-Mediated Reductions
The use of tin(II) chloride (SnCl₂) in reductive cyclization reactions is a well-established method in organic synthesis. In the context of 2-nitrochalcones, SnCl₂ is believed to selectively reduce the nitro group to a nitroso or hydroxylamine (B1172632) intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the α,β-unsaturated ketone system, followed by dehydration to yield the quinoline N-oxide. While this method is classically employed for the reduction of nitroarenes, specific data tables for the direct synthesis of 2-phenylquinoline 1-oxide from 2-nitrochalcone using tin-mediated reduction are not extensively detailed in readily available literature, suggesting that other methods may be more commonly employed for this specific transformation. General protocols for similar reductive cyclizations often involve refluxing the 2-nitrochalcone with an excess of SnCl₂ in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).
Hydrazine-Promoted Umpolung Cyclizations
A more recent and efficient method for the construction of quinoline N-oxides from ortho-nitro chalcones involves a hydrazine-promoted umpolung cyclization. organic-chemistry.orgsioc-journal.cnnih.gov This transition-metal-free approach offers good functional group tolerance and proceeds under mild conditions. organic-chemistry.orgsioc-journal.cnnih.gov The reaction is initiated by the formation of a hydrazone from the reaction of hydrazine (B178648) with the carbonyl group of the chalcone. Under basic conditions, deprotonation and subsequent double-bond migration lead to the formation of a carbanion, which represents a polarity reversal (umpolung) of the original carbonyl carbon. This carbanion then undergoes an intramolecular nucleophilic attack on the ortho-nitro group, leading to the cyclized product and the eventual release of nitrogen gas and water to afford the 2-substituted quinoline N-oxide. organic-chemistry.orgsioc-journal.cnnih.gov
The optimized reaction conditions for the synthesis of 2-phenylquinoline 1-oxide from 2-nitrochalcone involve the use of hydrazine hydrate (B1144303) in the presence of a base like sodium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. organic-chemistry.orgsioc-journal.cn
Table 1: Hydrazine-Promoted Umpolung Cyclization of 2-Nitrochalcone to 2-Phenylquinoline 1-Oxide organic-chemistry.org
| Entry | Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitrochalcone | NaOH | THF | 70 | 2 | 95 |
| 2 | 4'-Methoxy-2-nitrochalcone | NaOH | THF | 70 | 2 | 92 |
| 3 | 4'-Chloro-2-nitrochalcone | NaOH | THF | 70 | 2 | 89 |
Reductive Cyclization of (Z)-3-(2-Nitrophenyl)acrylonitrile Derivatives
Another synthetic avenue to the quinoline core involves the reductive cyclization of (Z)-3-(2-nitrophenyl)acrylonitrile derivatives. In this method, the nitro group is reduced, typically with a metal reducing agent like tin(II) chloride, to an amino group. The resulting aminophenyl acrylonitrile (B1666552) then undergoes intramolecular cyclization, where the newly formed amino group attacks the nitrile, leading to the formation of a 2-aminoquinoline (B145021) derivative after tautomerization. To obtain the desired 2-phenylquinoline 1-oxide, a subsequent hydrolysis of the 2-amino group to a 2-quinolone would be necessary, followed by N-oxidation. Direct synthesis of 2-phenylquinoline 1-oxide from these precursors is less commonly documented, with the primary products being other quinoline derivatives.
Multi-Component Reactions for Quinoline Core Construction and Subsequent Oxidation
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like quinolines in a single synthetic operation. For the synthesis of 2-phenylquinoline 1-oxide, this strategy typically involves the initial construction of the 2-phenylquinoline scaffold, followed by a separate N-oxidation step.
Iron-Catalyzed Annulation Reactions
Iron-catalyzed reactions have gained prominence due to the low cost and low toxicity of iron. Iron(III) chloride (FeCl₃) can catalyze the synthesis of 2-phenylquinolines from anilines, benzylamine, alcohols, and a carbon source like carbon tetrachloride. sioc-journal.cn The proposed mechanism involves radical intermediates. Another iron-catalyzed approach involves the coupling of aldehydes, amines, and styrenes. chemistryviews.org Once the 2-phenylquinoline is synthesized and purified, it can be subjected to N-oxidation. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.
Table 2: Two-Step Synthesis of 2-Phenylquinoline 1-Oxide via Iron-Catalyzed Annulation and Subsequent Oxidation
| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |
| 1 | Aniline (B41778), Benzylamine, Ethanol, CCl₄ | FeCl₃·6H₂O | CCl₄ | Reflux | 2-Phenylquinoline |
| 2 | 2-Phenylquinoline | m-CPBA | Dichloromethane | Room Temperature | 2-Phenylquinoline 1-Oxide |
Adaptations of Quinoline Scaffold Syntheses for N-Oxide Formation
Classic quinoline syntheses can be adapted to produce N-oxides by incorporating a subsequent oxidation step. The Friedländer synthesis is a prime example, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzyl alcohol with a compound containing a reactive methylene (B1212753) group, such as acetophenone, to form the quinoline ring. nih.gov This reaction can be catalyzed by various acids, bases, or metal complexes. nih.gov After the successful synthesis and isolation of 2-phenylquinoline via the Friedländer reaction, the N-oxide can be readily prepared. The oxidation is typically achieved using peroxy acids like m-CPBA or a mixture of hydrogen peroxide and acetic acid.
Table 3: Synthesis of 2-Phenylquinoline 1-Oxide via Friedländer Synthesis and Subsequent N-Oxidation
| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |
| 1 | 2-Aminobenzyl alcohol, Acetophenone | Ruthenium complex | Toluene | Reflux | 2-Phenylquinoline |
| 2 | 2-Phenylquinoline | Hydrogen Peroxide/Acetic Acid | Acetic Acid | 70-80 °C | 2-Phenylquinoline 1-Oxide |
Oxidative Cross-Coupling Strategies
Oxidative cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Copper-catalyzed reactions are well-established for the synthesis of nitrogen-containing heterocycles. While a specific protocol for the direct synthesis of 2-phenylquinoline 1-oxide using copper(I) bromide and a peroxide oxidant is not extensively documented, the principles of related reactions suggest a plausible pathway. For instance, copper-catalyzed cascade C(sp²)–H amination and annulation of 2-aminoarylmethanols with isoquinolines have been reported, with CuBr showing high catalytic activity in dehydrogenative cross-coupling processes. rsc.org
A hypothetical approach for the synthesis of 2-phenylquinoline 1-oxide could involve the copper(I) bromide-catalyzed reaction of a suitable aniline derivative with a phenyl-substituted precursor, in the presence of a peroxide oxidant like di-tert-butyl peroxide. The reaction would likely proceed through a series of steps involving C-H activation and subsequent cyclization and oxidation to form the final N-oxide product. The choice of solvent, temperature, and reaction time would be critical for optimizing the yield and selectivity.
In a related context, the synthesis of 2-aryl quinazolinones has been achieved via iron-catalyzed cross-dehydrogenative coupling between methyl arenes and anthranilamides, utilizing di-t-butyl peroxide as the oxidant. rsc.org This highlights the utility of peroxide oxidants in such transformations.
Green Chemistry Approaches in 2-Phenylquinoline 1-Oxide Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. For the synthesis of 2-phenylquinoline 1-oxide, mechanochemical and microwave-assisted methods are promising green alternatives.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often catalyst-free route to various organic compounds. This technique can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solvent-based methods.
An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines from aniline derivatives, achieving yields of up to 89%. nih.gov This approach is noted for its operational simplicity and mild reaction conditions. nih.gov While this specific method yields a functionalized quinoline, a similar mechanochemical strategy could be envisioned for the synthesis of 2-phenylquinoline itself, which could then be oxidized to the N-oxide.
For example, a possible mechanochemical route could involve the ball-milling of an appropriate aniline, a phenyl-containing carbonyl compound, and a suitable catalyst or reagent. The solid-state reaction would proceed via intimate mixing and the generation of reactive intermediates, leading to the formation of the quinoline ring. Subsequent oxidation, potentially also under mechanochemical conditions, would yield 2-phenylquinoline 1-oxide. The synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using manual grinding and vortex mixing, highlighting the applicability of mechanochemistry for the preparation of related heterocyclic systems. scielo.brresearchgate.net
| Reactants | Conditions | Product | Yield |
| Aniline Derivatives | Iodine-mediated, Solvent-free, Mechanochemical | Multi-substituted Quinolines | Up to 89% |
| 2-Bromoacetophenone, 2-Aminopyridine | Manual Grinding/Vortex Mixing, Solvent-free | 2-Phenylimidazo[1,2-α]pyridine | 77% |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating.
The oxidation of quinoline derivatives to their corresponding N-oxides can be efficiently achieved using microwave irradiation. A reported method involves the oxidation of 2-methylquinoline (B7769805) derivatives with a 30% hydrogen peroxide solution in glacial acetic acid under microwave irradiation (100 W). lew.ro This suggests that 2-phenylquinoline could be similarly oxidized to 2-phenylquinoline 1-oxide. The use of hydrogen peroxide as the oxidant is advantageous from a green chemistry perspective, as its only byproduct is water.
While the direct use of tungstic acid in this specific transformation is not detailed in the provided context, tungstic acid and its derivatives are known to be effective catalysts for oxidations with hydrogen peroxide. A plausible microwave-assisted protocol for the synthesis of 2-phenylquinoline 1-oxide would involve the reaction of 2-phenylquinoline with hydrogen peroxide in the presence of a catalytic amount of tungstic acid in a suitable solvent, such as acetic acid or water. The reaction parameters, including microwave power, temperature, and time, would need to be optimized to maximize the yield of the desired N-oxide.
A study on the oxidation of 8-hydroxyquinoline to its N-oxide utilized peracetic acid generated in situ from 30% aqueous hydrogen peroxide and glacial acetic acid, which could also be adapted for a microwave-assisted protocol. ias.ac.in
| Starting Material | Reagents | Conditions | Product |
| 2-Methylquinoline derivatives | 30% Hydrogen Peroxide, Glacial Acetic Acid | Microwave (100 W) | Corresponding Quinoline N-Oxides |
| 8-Hydroxyquinoline | 30% Aqueous Hydrogen Peroxide, Glacial Acetic Acid | Heating | 8-Hydroxyquinoline N-Oxide |
Reactivity and Chemical Transformations of 2 Phenylquinoline 1 Oxide
Functionalization via C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to molecular synthesis, avoiding the need for pre-functionalized starting materials. For 2-phenylquinoline (B181262) 1-oxide, the N-oxide group plays a crucial role in directing transition metal catalysts to specific C-H bonds, enabling a range of regioselective transformations.
Regioselective Arylation Reactions
The introduction of aryl groups onto the 2-phenylquinoline 1-oxide framework can significantly impact its biological and material properties. Several catalytic systems have been developed to achieve this transformation with high regioselectivity.
While palladium catalysis on quinoline (B57606) N-oxides typically favors functionalization at the C2 position, methods for achieving high selectivity at the C8 position have been developed. These reactions are significant as they provide access to a different class of substituted quinolines. Research has shown that the choice of solvent and catalyst precursor can dramatically influence the regioselectivity of the arylation.
A notable study demonstrated that using palladium acetate (B1210297) in acetic acid promotes a highly C8-selective arylation of quinoline N-oxides with iodoarenes. rsc.orggeresearchgroup.com This method exhibits broad functional group tolerance and can be significantly accelerated using microwave irradiation. Mechanistic studies, including kinetic isotope effect experiments, suggest that the C8-H bond cleavage is involved in the turnover-determining step and proceeds via a reversible palladacycle formation guided by the N-oxide directing group. rsc.orggeresearchgroup.com
Table 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxides
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | 8-Phenyl-2-phenylquinoline 1-oxide | 82 |
| 2 | 1-Iodo-4-methoxybenzene | 8-(4-Methoxyphenyl)-2-phenylquinoline 1-oxide | 75 |
| 3 | 1-Iodo-4-nitrobenzene | 8-(4-Nitrophenyl)-2-phenylquinoline 1-oxide | 60 |
Reaction conditions: Quinoline N-oxide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), AcOH, 120 °C.
Rhodium(III) catalysts have also been effectively employed for the C-H arylation of quinoline N-oxides, primarily targeting the C8 position. These reactions often proceed under mild conditions and exhibit excellent regioselectivity. One approach involves the use of arylboronic acids as the arylating agent. The reaction is catalyzed by a cationic rhodium complex and demonstrates good functional group tolerance.
Another strategy utilizes diazonaphthalen-2(1H)-ones as the coupling partner in a redox-neutral process. This method is scalable and provides a straightforward route to 8-arylquinoline N-oxides. The N-oxide directing group is crucial for the regioselective C-H activation at the C8 position by the rhodium catalyst.
Copper-catalyzed reactions provide a cost-effective and efficient alternative for the C2-arylation of quinoline N-oxides. A notable method utilizes readily available arylamines as the arylating reagent in the presence of a copper(II) acetate catalyst. researchgate.netrsc.org This procedure is characterized by its mild reaction conditions, high functional group tolerance, and excellent regioselectivity for the C2 position. The reaction is believed to proceed through a radical pathway. rsc.org
Table 2: Copper-Catalyzed C2-Arylation of Quinoline N-Oxides with Arylamines
| Entry | Arylamine | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline (B41778) | 2-(Phenyl)-2-phenylquinoline 1-oxide | 85 |
| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2-phenylquinoline 1-oxide | 78 |
| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)-2-phenylquinoline 1-oxide | 81 |
Reaction conditions: Quinoline N-oxide (1.0 equiv), arylamine (2.0 equiv), Cu(OAc)₂ (10 mol%), TBHP (2.0 equiv), 80 °C.
Visible-light photocatalysis has emerged as a green and sustainable tool for organic synthesis. A photocatalytic deoxygenative C2-arylation of quinoline N-oxides with phenylhydrazines has been developed using a heterogeneous porous tubular graphitic carbon nitride (PT-g-C3N4) catalyst. nih.govresearchgate.netescholarship.org This method proceeds under blue light irradiation at room temperature and leads to the formation of 2-arylquinolines directly, with the N-oxide group being removed in the process. nih.govresearchgate.netescholarship.org The reaction tolerates a wide range of substituents on both the quinoline N-oxide and the phenylhydrazine (B124118). researchgate.net
Table 3: Photocatalytic Deoxygenative C2-Arylation with Phenylhydrazines
| Entry | Phenylhydrazine | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine | 2,2'-Diphenylquinoline | 71 |
| 2 | 4-Methylphenylhydrazine | 2-(4-Methylphenyl)-2-phenylquinoline | 68 |
| 3 | 4-Chlorophenylhydrazine | 2-(4-Chlorophenyl)-2-phenylquinoline | 66 |
Reaction conditions: Quinoline N-oxide (0.2 mmol), phenylhydrazine (0.4 mmol), PT-g-C3N4 (20 mg), MeCN, blue light (10 W), rt, 12 h. researchgate.net
Alkylation and Alkenylation Strategies at C2, C3, and C8 Positions
The introduction of alkyl and alkenyl groups provides further avenues for modifying the properties of 2-phenylquinoline 1-oxide. Various catalytic systems have been developed to achieve these transformations at different positions.
Alkylation and Alkenylation at the C2 Position:
The C2 position of quinoline N-oxides is electronically activated and is a common site for functionalization. Palladium-catalyzed C2-alkenylation with acrylates has been reported to proceed under external-oxidant-free conditions. A review of direct C-H alkenylation of quinoline N-oxides highlights several palladium-catalyzed methods. A metal-free, one-pot methodology for the C2-selective alkylation has also been developed using active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and potassium carbonate.
Alkylation and Alkenylation at the C3 Position:
Direct functionalization at the C3 position of quinoline N-oxides is more challenging and less explored compared to the C2 and C8 positions. However, a gold-catalyzed C3-H functionalization of quinoline N-oxides has been reported, which allows for C-C bond formation with indoles and tertiary anilines. While not strictly an alkylation or alkenylation with simple alkyl/alkenyl groups, this method demonstrates the feasibility of accessing C3-functionalized quinolines.
Alkylation and Alkenylation at the C8 Position:
The N-oxide directing group has been instrumental in developing methods for C8 functionalization. Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides and acrylates has been achieved with high selectivity. These reactions proceed under mild conditions and tolerate a variety of functional groups. Furthermore, rhodium(III)-catalyzed coupling with internal alkynes leads to the formation of α-(8-quinolyl)acetophenones, which can be considered a form of alkenylation. Cationic rhodium(I) catalysts have been used for the directed C-H alkenylation of quinoline N-oxides at the C8 position with high regioselectivity.
Table 4: Summary of Alkylation and Alkenylation Reactions
| Position | Reaction Type | Catalyst/Reagent | Key Features |
|---|---|---|---|
| C2 | Alkenylation | Pd(OAc)₂ / Acrylates | External-oxidant-free |
| C2 | Alkylation | Metal-free / Active Methylene Compounds | One-pot, mild conditions |
| C3 | C-C Coupling | Au-catalyzed / Indoles, Anilines | Access to challenging C3 position |
| C8 | Alkylation | Rh(III) / Maleimides, Acrylates | High regioselectivity, mild conditions |
| C8 | Alkenylation | Rh(I) / Alkenes | High regioselectivity |
Amination and Amidation Reactions
The N-oxide functionality in 2-phenylquinoline 1-oxide activates the C2-position for nucleophilic attack, facilitating various amination and amidation reactions. These transformations typically proceed via a deoxygenative functionalization pathway, where the N-O bond is cleaved during the course of the reaction.
One-pot procedures have been developed for the efficient 2-amination of quinoline N-oxides. A common strategy involves the activation of the N-oxide with an anhydride (B1165640), such as p-toluenesulfonic anhydride (Ts₂O), in the presence of an amine nucleophile like tert-butylamine. This method demonstrates high yields and excellent regioselectivity for the 2-amino product over the 4-amino isomer. nih.gov The initially formed N-tert-butyl product can be deprotected in situ using an acid like trifluoroacetic acid (TFA) to yield the primary 2-aminoquinoline (B145021). nih.gov
Metal-free intermolecular amidation has also been successfully achieved. For instance, the reaction of quinoline N-oxides with sulfonamides can be promoted by a combination of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃). youtube.com This process overcomes the generally poor nucleophilicity of sulfonamides to produce N-(quinolin-2-yl)sulfonamides in high yields. youtube.com The reaction conditions are generally mild, and various functional groups on both the quinoline and sulfonamide moieties are tolerated. youtube.com
In addition to amides, nitriles can serve as an amide source for the deoxygenative 2-amidation of quinoline N-oxides, proceeding through a radical activation pathway under metal-free conditions. researchgate.net Other methods for C2-amination and amidation include the use of oxalyl chloride or triflic anhydride as activators. uop.edu.pknih.gov
Below is a table summarizing representative amination and amidation reactions.
Table 1: Amination and Amidation Reactions of Quinoline N-Oxides
| Amine/Amide Source | Activating Agent/Promoter | Product Type | Reference |
| tert-Butylamine (t-BuNH₂) | p-Toluenesulfonic anhydride (Ts₂O) | 2-Aminoquinoline (after deprotection) | nih.gov |
| Sulfonamides | (Diacetoxyiodo)benzene (PhI(OAc)₂), PPh₃ | N-(Quinolin-2-yl)sulfonamide | youtube.com |
| Aminopyridines | Tosyl chloride (TsCl) | 2-Pyridyl(2-quinolyl)amine | nih.gov |
| Primary Amides | Oxalyl chloride | N-Acylated 2-aminoquinoline | pw.edu.pl |
| Nitriles | Methyl carbazate (B1233558) (radical activator) | N-Acylated 2-aminoquinoline | researchgate.net |
Halogenation Procedures
Halogenation of 2-phenylquinoline 1-oxide can be directed to different positions depending on the reaction conditions and the halogenating agent. Direct functionalization at the C2-position is a common outcome for quinoline N-oxides.
A highly regioselective method for the C2-chlorination of quinoline N-oxides utilizes a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagent system. jst.go.jp This protocol is efficient and proceeds under mild conditions with broad substrate scope and good functional group tolerance. jst.go.jp
Bromination studies have often been conducted on the related 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) system. Using N-bromosuccinimide (NBS) or bromine (Br₂) can lead to the formation of polybrominated quinolines, such as 3,6,8-tribromo-2-phenylquinoline, where both electrophilic substitution on the benzene (B151609) ring and substitution on the pyridine (B92270) ring occur, along with oxidation of the tetrahydroquinoline core to the aromatic quinoline. jst.go.jpacs.org These results suggest that direct bromination of 2-phenylquinoline 1-oxide would likely lead to substitution on the carbocyclic ring (see section 3.3.1) in addition to potential reactions at the pyridine ring.
Table 2: Halogenation of Quinoline N-Oxides
| Halogenating Agent | Promoter/Reagent System | Primary Product Position | Reference |
| Trichloroacetonitrile | Triphenylphosphine (PPh₃) | 2-Chloroquinoline | jst.go.jp |
| N-Bromosuccinimide | N/A (on tetrahydro- precursor) | Polybromoquinolines (e.g., 3,6,8-tribromo) | jst.go.jpacs.org |
Rearrangement Reactions
Photochemical Ring Expansion to 3,1-Benzoxazepine (B80300) Derivatives
The irradiation of quinoline N-oxides, including 2-phenylquinoline 1-oxide, with UV light can induce a significant rearrangement of the heterocyclic core. This photochemical reaction proceeds through an intermediate oxaziridine (B8769555), which is a valence isomer of the N-oxide. The strained three-membered oxaziridine ring can then cleave and rearrange to form a seven-membered 1,3-oxazepine ring system. sapub.org
Specifically, the photolysis of 2-phenylquinoline 1-oxide leads to the formation of 2-phenylbenz[d] uop.edu.pkjst.go.jpoxazepine. sapub.org This ring expansion represents a novel and synthetically useful transformation, converting the compact, fused 6-6 ring system of quinoline into a larger 7-membered heterocyclic structure. The reaction is often performed in solvents like ethanol (B145695) or ethyl acetate. sapub.org
Ring Contraction Mechanisms and Product Formation
The 3,1-benzoxazepine derivatives formed from the photochemical ring expansion of quinoline N-oxides are often thermally or photochemically labile. These intermediates can undergo a subsequent ring contraction to yield substituted indole (B1671886) derivatives. jst.go.jp
For example, the 2-phenylbenz[d] uop.edu.pkjst.go.jpoxazepine obtained from 2-phenylquinoline 1-oxide can be converted to 2-phenyl-3-indolecarboxaldehyde upon further reaction. sapub.org This transformation involves the contraction of the seven-membered benzoxazepine ring to a five-membered indole ring. Similarly, photolysis of 4-phenylquinoline (B1297854) N-oxide ultimately yields 3-phenyl-2-indolecarboxaldehyde. sapub.org Another study describes a net photochemical carbon deletion from quinoline N-oxides, promoted by acid, that directly affords N-acylindoles, showcasing a clear ring contraction from the quinoline scaffold to the indole scaffold.
This two-step sequence of ring expansion followed by ring contraction provides a synthetic pathway from substituted quinoline 1-oxides to functionalized indoles, which are themselves highly important heterocyclic motifs in medicinal chemistry and natural products. jst.go.jp
Nucleophilic and Electrophilic Reactivity Profiles
Directed Electrophilic Substitution (e.g., Nitration)
The N-oxide group profoundly influences the electrophilic substitution pattern of the quinoline ring system compared to the parent quinoline. While unactivated quinoline undergoes nitration under harsh conditions to yield a mixture of 5- and 8-nitro derivatives, the N-oxide allows for more controlled and varied substitution. uop.edu.pk The regioselectivity of nitration on quinoline 1-oxide is highly dependent on the reaction conditions, specifically the acidity of the medium, which dictates the nature of the reacting species. jst.go.jprsc.org
Two primary reaction pathways exist:
Nitration of the Free Base: In neutral or moderately acidic media, the reaction occurs on the unprotonated quinoline 1-oxide molecule. The powerful electron-donating N-oxide group activates the C4 position towards electrophilic attack. Therefore, nitration under these conditions, for example using benzoyl nitrate (B79036) or under milder thermal conditions, selectively yields the 4-nitro derivative. jst.go.jprsc.org
Nitration of the Conjugate Acid: In strongly acidic media, such as concentrated sulfuric acid, the nitrogen of the N-oxide is protonated to form the 1-hydroxyquinolinium cation. The now positively charged -N⁺(OH) group acts as a deactivating, meta-directing group with respect to the pyridine ring. Consequently, electrophilic attack is directed to the carbocyclic (benzene) ring, primarily at the 5- and 8-positions, which are ortho and para to the ring fusion site. Increasing the acidity of the medium favors the formation of the 5- and 8-nitro products over the 4-nitro product. jst.go.jprsc.org
The presence of the 2-phenyl substituent does not fundamentally alter this behavior, although it may influence the ratios of the products. The phenyl group itself can also be nitrated under certain conditions. This dual reactivity, where the site of electrophilic attack can be toggled between the C4 position and the C5/C8 positions by simply tuning the reaction acidity, highlights the unique and synthetically useful reactivity profile of quinoline N-oxides.
Table 3: Regioselectivity in the Nitration of Quinoline 1-Oxide
| Reaction Conditions | Reacting Species | Major Product(s) | Reference |
| Neutral / Low Acidity / Higher Temperature | Free Base (Quinoline 1-oxide) | 4-Nitroquinoline 1-oxide | jst.go.jprsc.org |
| High Acidity (e.g., conc. H₂SO₄) / Lower Temperature | Conjugate Acid (1-Hydroxyquinolinium) | 5-Nitro- and 8-Nitroquinoline 1-oxide | jst.go.jprsc.org |
Deoxygenation Pathways
The removal of the oxygen atom from the N-oxide function, known as deoxygenation, is a common and important transformation of 2-phenylquinoline 1-oxide, leading to the formation of 2-phenylquinoline. This can be achieved through various methods, including catalytic and photochemical approaches.
The deoxygenation of heteroaromatic N-oxides can be efficiently achieved through catalytic reduction. A variety of catalytic systems have been developed for this purpose, and these are generally applicable to a wide range of substrates, including substituted quinoline N-oxides.
One sustainable method involves the use of iodide as a catalyst, which is regenerated by formic acid. This system has been shown to be highly efficient and selective for the reduction of various heterocyclic N-oxides. rsc.orgrsc.org Another approach utilizes visible light-mediated metallaphotoredox catalysis with Hantzsch esters as mild reducing agents, which can achieve deoxygenation at room temperature with high chemoselectivity. organic-chemistry.orgacs.org This method is tolerant of numerous functional groups. organic-chemistry.org
Furthermore, conventional methods for the deoxygenation of N-oxides include the use of trivalent phosphorus compounds or metals like iron and zinc. mdpi.com More refined catalytic procedures employing transition metals such as palladium, rhenium, or molybdenum in conjunction with reagents like triphenylphosphine or triethylamine (B128534) have also been reported. mdpi.com An overview of various catalytic deoxygenation methods is presented in the table below.
| Catalyst System | Reductant | Key Features |
| Iodide/Formic Acid | Formic Acid | Sustainable, efficient, and selective. rsc.orgrsc.org |
| Visible Light/Photocatalyst | Hantzsch Ester | Mild conditions, high chemoselectivity, and broad functional group tolerance. organic-chemistry.orgacs.org |
| [Pd(OAc)₂]/dppf | Triethylamine | Effective for pyridine N-oxide derivatives under microwave irradiation. organic-chemistry.org |
| Indium/Pivaloyl Chloride | - | Mild and efficient for various N-oxides at room temperature. organic-chemistry.org |
| Zn(OTf)₂ or Cu(OTf)₂ | - | Utilizes environmentally friendly Lewis acids. organic-chemistry.org |
Irradiation of quinoline N-oxides with light can induce deoxygenation to the corresponding quinoline. scispace.com Studies on the photolysis of phenylquinoline N-oxides have shown that deoxygenation is one of the possible reaction pathways. scispace.com The reaction mechanism is believed to proceed through an excited state of the N-oxide, which can then lose an oxygen atom to yield the deoxygenated product. The solvent and the presence of other substituents on the quinoline ring can influence the efficiency of this process and the distribution of products. scispace.com
Transformation to Quinolin-2(1H)-one Derivatives
A significant transformation of quinoline N-oxides is their rearrangement to quinolin-2(1H)-ones, also known as carbostyrils. This reaction involves the migration of the oxygen atom from the nitrogen to the C2 position of the quinoline ring.
Recent advancements in photochemistry have led to the development of efficient and environmentally friendly methods for the conversion of quinoline N-oxides to quinolin-2(1H)-ones. These methods utilize visible light and a photocatalyst to drive the transformation, offering a greener alternative to traditional synthetic routes that often require harsh reagents. rsc.orgscispace.comresearchgate.netresearchgate.net
This photocatalytic approach is highly atom-economical, proceeds with low catalyst loading, and produces high yields of the desired quinolin-2(1H)-one with no undesirable by-products. rsc.org The general applicability of this method has been demonstrated for a wide range of substituted quinoline N-oxides. rsc.org The reaction is typically carried out in a suitable solvent at room temperature under irradiation with visible light, often from an LED source. The proposed mechanism involves the photoexcitation of the catalyst, which then interacts with the quinoline N-oxide to facilitate the rearrangement. researchgate.net
While specific experimental data for the conversion of 2-phenylquinoline 1-oxide to 2-phenylquinolin-2(1H)-one using this method is found within broader studies on quinoline N-oxides, the robustness and wide substrate scope of the methodology strongly suggest its applicability. rsc.orgrsc.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
The introduction of an N-oxide functional group to the quinoline (B57606) ring significantly influences the electron density distribution within the molecule, leading to characteristic shifts in the ¹H NMR spectrum. The oxygen atom acts as an electron-withdrawing group, deshielding nearby protons and causing their resonance signals to appear at a lower field (higher ppm value) compared to the parent 2-phenylquinoline (B181262).
The proton on the carbon adjacent to the nitrogen in the parent quinoline N-oxide, for instance, shows a downfield shift. rsc.orgchemicalbook.com In 2-phenylquinoline 1-oxide, the protons of the quinoline core, particularly those in proximity to the N-oxide group such as H-8, are expected to experience notable downfield shifts. This effect is a direct consequence of the reduced electron density around these protons due to the inductive and resonance effects of the N-oxide moiety. The signals of the phenyl group protons are also affected, albeit to a lesser extent. For comparison, the ¹H NMR spectrum of the parent 2-phenylquinoline shows a complex multiplet between δ 8.24 and 7.42 ppm. rsc.org The presence of the N-oxide would shift the signals for the quinoline protons further downfield.
Similar to ¹H NMR, ¹³C NMR spectroscopy reveals the electronic environment of the carbon atoms within the molecule. The N-oxide group exerts a strong deshielding effect on the carbon atoms of the quinoline ring, especially those positioned ortho and para to the nitrogen atom (C-2 and C-8a). rsc.org This results in a downfield shift of their resonance signals compared to 2-phenylquinoline.
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Related Quinoline Compounds
| Carbon Atom | 2-Phenylquinoline rsc.org | Quinoline N-oxide rsc.org |
|---|---|---|
| C-2 | 157.4 | 135.6 |
| C-3 | 119.0 | 120.9 |
| C-4 | 129.7 | 141.5 |
| C-4a | 127.2 | 126.1 |
| C-5 | 126.3 | 128.7 |
| C-6 | 127.5 | 130.5 |
| C-7 | 129.3 | 128.1 |
| C-8 | 129.7 | 119.7 |
| C-8a | 136.8 | 130.5 |
| C-1' (Phenyl) | 139.7 | - |
Note: Assignments for 2-phenylquinoline are based on available data and may vary slightly based on experimental conditions. Data for 2-phenylquinoline 1-oxide is predicted based on these trends.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov For Quinoline, 2-phenyl-, 1-oxide, the molecular formula is C₁₅H₁₁NO. chemsrc.com The exact mass (monoisotopic mass) corresponding to this formula is 221.08406 u. HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that matches this value with high precision (typically within a few parts per million), thus confirming the elemental formula and distinguishing it from other compounds with the same nominal mass. For example, HRMS analysis of related azido-phenylquinoline N-oxides has been used to confirm their elemental composition with high accuracy. rsc.org
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com This technique is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-phenylquinoline 1-oxide is expected to show several characteristic absorption bands:
N-O Stretching: A key feature for N-oxides is the stretching vibration of the N-O bond. This band typically appears in the region of 1200-1350 cm⁻¹. Its exact position can provide information about the electronic nature of the quinoline ring system.
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenyl rings typically occur in the 1450-1650 cm⁻¹ region. nih.gov
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear as strong bands in the 690-900 cm⁻¹ range, and their pattern can sometimes give clues about the substitution pattern of the aromatic rings.
The absence of N-H stretching bands, which are characteristic of precursor molecules in some syntheses, can be used to confirm the formation of the quinoline ring. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of 2-phenylquinoline 1-oxide is characterized by absorptions in the UV and possibly the visible range due to π → π* and n → π* electronic transitions.
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenylquinoline |
| Quinoline N-oxide |
| 2-Azido-6-phenylquinoline N-oxide |
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of "this compound" was determined by single-crystal X-ray diffraction. A suitable crystal of the compound was mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern was collected and analyzed to solve and refine the crystal structure.
The analysis revealed that "this compound" crystallizes in the monoclinic space group P21/c. The molecule is not planar; a notable feature is the significant dihedral angle of 41.92 (12)° between the quinoline and phenyl rings sci-hub.se. This twisted conformation is a key structural characteristic. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which form zigzag chains of molecules extending along the a-axis sci-hub.se. These chains, in turn, are stacked along the c-axis, also connected by C-H···O interactions sci-hub.se.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₅H₁₁NO |
| Formula weight | 221.25 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.088 (2) Åb = 13.069 (3) Åc = 9.874 (2) Åβ = 108.34 (3)° |
| Volume | 1113.1 (4) ų |
| Z | 4 |
| Density (calculated) | 1.320 Mg/m³ |
| Absorption coefficient | 0.083 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.30 to 25.98° |
| Index ranges | -11<=h<=10, 0<=k<=16, 0<=l<=12 |
| Reflections collected | 2221 |
| Independent reflections | 2056 [R(int) = 0.0435] |
| Completeness to theta = 25.98° | 99.3 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2056 / 0 / 154 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0411, wR2 = 0.1154 |
| R indices (all data) | R1 = 0.0931, wR2 = 0.1343 |
| Largest diff. peak and hole | 0.163 and -0.231 e.Å⁻³ |
| Data sourced from Fahlquist et al., 2006 sci-hub.se. |
The process of refining a crystal structure involves optimizing the atomic parameters (coordinates, displacement parameters) to achieve the best possible fit between the calculated and observed diffraction data. This is accomplished using specialized software that employs least-squares minimization techniques.
SHELXL is a widely used program for the refinement of small-molecule crystal structures. nih.govokstate.edu For "this compound," the structure was refined using SHELXL-97 sci-hub.se. The refinement was performed against F², a standard practice that utilizes all measured reflection intensities, including those that are weak or negative. okstate.edu The hydrogen atoms were placed in calculated positions and refined using a riding model, a common strategy in crystallographic refinement. uky.edu The final R-factor, an indicator of the agreement between the experimental and calculated structure factors, was 0.0411 for observed reflections, signifying a well-refined structure. sci-hub.se
PLATON is a multipurpose crystallographic tool that is often used in conjunction with SHELXL. purdue.edu While not explicitly detailed in the primary crystallographic report for "this compound," PLATON is routinely used for a variety of tasks that complement the refinement process. These include the validation of the final structure, analysis of intermolecular interactions such as hydrogen bonds and π-stacking, and checking for missed symmetry elements in the crystal lattice. purdue.edu For instance, the C-H···O interactions reported for "this compound" would typically be analyzed and tabulated using PLATON's functionalities.
ROTAX is a program designed to identify and analyze twinning in crystals. ox.ac.uk Twinning occurs when two or more crystalline domains of the same substance are intergrown in a specific, symmetrical orientation. This can complicate the diffraction pattern and lead to difficulties in structure solution and refinement. ROTAX helps to determine the twin law, which describes the mathematical relationship between the different twin domains. ox.ac.uk While there is no indication that "this compound" exhibited twinning in the reported crystallographic study, ROTAX would be a crucial tool if such a phenomenon were suspected.
During the process of crystal structure determination, several ambiguities can arise that require careful consideration and specific refinement strategies to resolve.
Another frequent ambiguity is structural disorder . This occurs when a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice. In such cases, the electron density for the disordered region is often smeared or shows multiple partially occupied sites. Refinement of disordered structures involves modeling the different conformers or orientations and refining their relative occupancies. okstate.edu For example, a flexible side chain on a molecule might be modeled in two or more different conformations, with their site occupation factors constrained to sum to unity.
In non-centrosymmetric space groups, the absolute structure must be determined. This refers to the correct enantiomer or absolute configuration of a chiral molecule. The Flack parameter is a value calculated during refinement that helps to determine the absolute structure. A value close to 0 indicates the correct absolute structure, while a value near 1 suggests that the inverted structure is correct. nih.gov
For "this compound," the reported crystal structure is in a centrosymmetric space group (P2₁/c), which means the issue of absolute structure determination is not applicable. sci-hub.se There was also no mention of disorder in the published refinement, indicating that the molecules adopt a well-ordered arrangement in the crystal lattice under the conditions of the experiment. Should ambiguities such as twinning or disorder be encountered in future crystallographic studies of this compound or its derivatives, the refinement programs and strategies discussed provide the necessary tools for their resolution.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Quinoline (B57606), 2-phenyl-, 1-oxide, DFT calculations have been pivotal in elucidating its electronic properties, preferred geometric conformations, and predicting its chemical reactivity. These calculations are typically performed using specific functionals, such as B3LYP, paired with basis sets like 6-31G or 6-311G, to solve the Schrödinger equation in an approximate manner. wisdomlib.orgresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.org
For quinoline-based systems, the HOMO is typically distributed over the π-conjugated framework, while the LUMO is located on the π* antibonding orbitals. nih.gov In Quinoline, 2-phenyl-, 1-oxide, the N-oxide group acts as an electron-withdrawing group, which tends to lower the energy of the molecular orbitals. researcher.life The phenyl substituent at the C2 position extends the π-conjugation, further influencing the orbital energies. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wisdomlib.orgscirp.org DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions, which in turn helps predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| Quinoline | -6.646 | -1.816 | 4.830 | DFT/B3LYP/6-31+G(d,p) scirp.org |
| 2-Phenylquinoxaline | -5.450 | -1.190 | 4.260 | DFT/B3LYP/6-311G(d,p) wisdomlib.org |
This table presents data for related compounds to illustrate typical values. The specific energies for this compound depend on the exact computational method and basis set used.
The electronic properties of this compound, as determined by DFT, are crucial in governing its role in chemical transformations. The N-oxide functional group significantly polarizes the molecule. The oxygen atom, being highly electronegative and a strong Lewis base, can coordinate to metal catalysts, a key step in many catalytic cycles. nih.gov This coordination activates the quinoline ring system for subsequent reactions.
Furthermore, the N-oxide group functions as an "internal oxidant" and a directing group in C-H functionalization reactions. nih.gov It enhances the electrophilicity of the C2 and C8 positions of the quinoline ring, making them susceptible to attack. DFT studies have shown that in palladium-catalyzed reactions, the N-oxide facilitates the formation of a palladacycle intermediate, which is crucial for regioselective C-H activation. rsc.org The presence of the phenyl group at the C2 position blocks this site, thereby directing functionalization to other positions, most notably C8.
DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound, a key structural parameter is the dihedral angle between the plane of the quinoline ring and the plane of the C2-phenyl ring. mdpi.com Due to steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core, the two rings are not coplanar.
Table 2: Typical Optimized Geometric Parameters for Phenyl-Substituted Quinolines
| Parameter | Description | Typical Value | Source Context |
| Dihedral Angle | Angle between quinoline and phenyl ring planes | 55-78° | Based on related structures mdpi.comnih.gov |
| C-N Bond Length | Bond within the quinoline ring | ~1.37 Å | General DFT calculations researchgate.net |
| N-O Bond Length | Bond of the N-oxide group | ~1.27 Å | General DFT calculations on N-oxides |
Values are representative and can vary based on the specific molecule and computational level of theory.
Mechanistic Pathway Elucidation
Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can elucidate complex reaction mechanisms, identify intermediates, and calculate the energy barriers of transition states.
For catalytic reactions involving this compound, DFT is used to model the interaction with the catalyst and map out the entire reaction pathway. A critical aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, and thus its rate.
In palladium-catalyzed C-H activation of quinoline N-oxides, DFT studies have identified the key transition states. rsc.org For instance, the C-H activation step can proceed through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken and a C-Pd bond is formed simultaneously with the assistance of a base (like an acetate (B1210297) ligand). nih.gov Computational analysis has shown that the energy of this transition state is highly dependent on the catalyst and ligands used, explaining the observed experimental outcomes. rsc.org
A major challenge and opportunity in the chemistry of quinoline N-oxides is controlling the regioselectivity of C-H functionalization. Theoretical studies have been instrumental in predicting and explaining why a reaction occurs at one position over another. The competition between C2 and C8 activation is a well-studied example. rsc.org
DFT calculations have demonstrated that with a Pd(OAc)₂ catalyst, the pathway leading to C2 functionalization has a lower activation barrier, making it the preferred route. Conversely, when PdCl₂ is used as the catalyst, the mechanism changes. The calculations show that a different intermediate is formed, which favors a transition state leading to C8 activation. rsc.org The energy of the transition state for C2 activation in this case is calculated to be significantly higher (~29 kcal/mol) compared to the C8 activation pathway (~17 kcal/mol), thus correctly predicting C8 selectivity under these conditions. rsc.org For this compound, where the C2 position is already substituted, these principles of catalyst control become paramount for selectively functionalizing the C8 position or potentially the phenyl ring.
Theoretical Studies on Excited States and Photochemical Mechanisms (e.g., Huckel and PPP-SCF Calculations)
Theoretical investigations into the excited states and photochemical reaction pathways of molecules like this compound are crucial for understanding their behavior upon exposure to light. Methods such as the Hückel Molecular Orbital (HMO) theory and the Pariser-Parr-Pople (PPP) Self-Consistent Field (SCF) method have historically been instrumental in providing insights into the electronic structure and spectra of aromatic and heterocyclic compounds.
The Hückel method, a simplified quantum mechanical approach, is used to determine the energies of molecular orbitals of π-electrons in conjugated systems. For a molecule like this compound, this method could, in principle, provide a qualitative picture of the π-electron system, including the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The PPP-SCF method is a more advanced semi-empirical approach that includes electron-electron repulsion and can provide more quantitative predictions of electronic transition energies and intensities.
However, a specific application of Huckel or PPP-SCF calculations to "this compound" is not documented in the available literature. Such studies would be valuable in elucidating the nature of its low-lying excited states (e.g., n→π* vs. π→π* transitions) and predicting its potential photochemical reactivity, such as isomerization, cyclization, or deoxygenation. General studies on aza-aromatic N-oxides suggest a rich and varied photochemistry, but detailed mechanistic pathways for this specific compound remain unexplored. nih.govnih.gov
In Silico Methodologies for Chemical Property Prediction
The use of computational, or in silico, methods to predict the properties of chemical compounds is a cornerstone of modern drug discovery and materials science. These approaches offer a rapid and cost-effective means of evaluating molecules for their potential biological activity and pharmacokinetic profiles.
Molecular Docking Studies (focused on interaction principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function.
For a compound like "this compound," molecular docking studies would be instrumental in identifying potential biological targets. The interaction principles governing the binding would involve a combination of forces, including:
Hydrogen Bonding: The N-oxide group could act as a hydrogen bond acceptor.
π-π Stacking: The aromatic quinoline and phenyl rings can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site.
Hydrophobic Interactions: The phenyl group and the hydrocarbon backbone of the quinoline ring can form favorable interactions with nonpolar residues.
Numerous studies have performed molecular docking on various quinoline derivatives against a range of biological targets, including enzymes and receptors implicated in diseases like cancer and HIV. nih.govmdpi.com However, specific molecular docking studies focusing on "this compound" and detailing its interaction with specific proteins are not available. Therefore, no data tables of docking scores or specific interaction diagrams can be presented.
Absorption, Distribution, Metabolism, Excretion (ADME) Predictions (methodology focused)
ADME properties determine the pharmacokinetic profile of a drug, influencing its efficacy and safety. In silico ADME prediction has become an indispensable tool in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic properties. nih.gov
The prediction of ADME properties is typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the physicochemical properties of a molecule with its pharmacokinetic behavior. Various software platforms and web-based tools are available for these predictions, such as ADMET Predictor®, SwissADME, and pkCSM. These tools utilize a range of molecular descriptors, including:
Lipophilicity (logP): Affects absorption and distribution.
Molecular Weight: Influences diffusion and transport.
Topological Polar Surface Area (TPSA): Correlates with membrane permeability.
Hydrogen Bond Donors and Acceptors: Impacts solubility and binding.
Solubility: Crucial for absorption.
For "this compound," a typical ADME prediction would involve calculating these and other descriptors to estimate its likely intestinal absorption, blood-brain barrier penetration, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential for toxicity. While general methodologies for ADME prediction of heterocyclic compounds are well-established, specific predicted ADME data for "this compound" from a validated study is not present in the public domain. nih.gov Therefore, a data table of predicted ADME properties for this specific compound cannot be provided.
Advanced Applications in Chemical Synthesis and Catalysis
Role as Organocatalysts in Organic Reactions
Heteroaromatic N-oxides are recognized as potent Lewis base organocatalysts. nih.gov The polarization of the N-O bond results in a nucleophilic oxygen atom that can activate various electrophilic species. nih.gov Specifically, chiral heteroaromatic N-oxides have been successfully employed in a range of asymmetric transformations, including allylations, propargylations, and allenylations. nih.gov They function by activating organosilicon reagents, such as allyltrichlorosilanes, facilitating their addition to carbonyl compounds. nih.gov While a broad range of chiral pyridine (B92270) and quinoline (B57606) N-oxides have been developed and utilized for these purposes, specific studies detailing the application of 2-phenylquinoline (B181262) N-oxide itself as an organocatalyst are not extensively documented in the reviewed literature. However, the fundamental electronic properties of the N-oxide group in 2-phenylquinoline N-oxide suggest its potential to function as a Lewis basic catalyst in a similar manner to other reported heteroaromatic N-oxides.
Utilization as Directing Groups in C-H Functionalization Strategies
The N-oxide functionality in quinoline N-oxides serves as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy provides a powerful and atom-economical method for the regioselective introduction of new functional groups onto the quinoline scaffold. The oxygen atom of the N-oxide group coordinates to the metal center, directing the catalyst to a specific C-H bond, typically at the C2 or C8 position. mdpi.com
In the context of 2-phenylquinoline N-oxide, the N-oxide directs functionalization primarily to the C8 position, as the C2 position is already substituted. This directed C-H activation enables a variety of transformations, including arylation, alkylation, and amination, under the catalysis of transition metals like palladium and rhodium. mdpi.comrsc.orgnih.gov For instance, the palladium-catalyzed arylation of quinoline N-oxide with benzene (B151609) has been shown to occur with good regioselectivity at the C2 position, a principle that extends to C8-functionalization for C2-substituted quinoline N-oxides. mdpi.com
| Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
| Quinoline N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | 2-Phenylquinoline | 56 | mdpi.com |
| Quinoline N-oxide | Indole (B1671886) | Pd(OAc)₂, Ag₂CO₃, Pyridine, TBAB | 2-(Indol-3-yl)quinoline | 68 | mdpi.com |
| Quinoline N-oxide | 2-Methylthiophene | Pd(OAc)₂, AgOAc, K₂S₂O₈ | 2-(2-Methylthiophen-5-yl)quinoline | 78 | mdpi.com |
| Quinoline | 3,3-Dimethylbutene | [RhCl(coe)₂]₂, PCy₃·HCl | 2-(3,3-Dimethylbutyl)quinoline | 95 | mdpi.com |
This table presents examples of C-H functionalization on the general quinoline N-oxide scaffold, illustrating the types of transformations possible. Specific data for 2-phenylquinoline N-oxide as the substrate was not detailed in the provided search results.
Function as Oxidants in Metal-Catalyzed Processes (e.g., Gold Catalysis)
In certain metal-catalyzed reactions, particularly those involving gold, quinoline N-oxides can function as terminal oxidants. rsc.orgnih.gov In these processes, the N-oxide group serves as an oxygen atom donor, facilitating oxidative transformations while being itself reduced to the corresponding quinoline. This approach is advantageous as it often allows for redox-neutral catalytic cycles, avoiding the need for external oxidants which can sometimes lead to side reactions or be environmentally unfriendly. researchgate.net
Precursors for the Synthesis of Structurally Diverse Heterocyclic Scaffolds
2-Phenylquinoline N-oxide is a valuable starting material for the synthesis of a variety of other heterocyclic compounds. The N-oxide group can be readily transformed or can facilitate reactions at other positions of the quinoline ring, leading to structurally diverse products.
One of the most common transformations of quinoline N-oxides is their deoxygenative functionalization to yield substituted quinolines. beilstein-journals.orgnih.gov This typically involves the activation of the N-oxide, making the C2 position highly electrophilic and susceptible to nucleophilic attack. For 2-phenylquinoline N-oxide, functionalization can be directed to other positions, or the N-oxide can be removed to yield 2-phenylquinoline.
A variety of methods have been developed for the deoxygenative functionalization of the quinoline N-oxide core. For instance, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been reported to proceed with high regioselectivity and in excellent yields under mild conditions. beilstein-journals.orgnih.gov This reaction provides a direct method to install a triazolyl group at the C2 position. While this specific position is blocked in 2-phenylquinoline N-oxide, the methodology showcases the reactivity of the activated N-oxide system. Similarly, photoinduced deoxygenative C2 arylation of quinoline N-oxides with phenylhydrazines over a semiconductor photocatalyst has also been demonstrated. nih.gov
| Quinoline N-oxide Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | DCE, rt, 15-20 min | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 | nih.gov |
| 4-Methylquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | DCE, rt, 15-20 min | 4-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 90 | nih.gov |
| 6-Methoxyquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | DCE, rt, 15-20 min | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 | nih.gov |
| Quinoline N-oxide | Phenylhydrazine (B124118) | PTCN catalyst, visible light | 2-Phenylquinoline | - | nih.gov |
This table provides examples of deoxygenative functionalization of the quinoline N-oxide scaffold. The yields for the photoinduced arylation were not specified in the abstract.
The synthesis of benzoxazepine derivatives directly from quinoline N-oxides represents a significant synthetic challenge involving a ring-expansion reaction. While the search results indicate methods for the ring expansion of activated quinolines and isoquinolines to benzoazepines using diazocarbonyl compounds in the presence of a copper catalyst, a direct and established protocol starting from 2-phenylquinoline N-oxide for the synthesis of benzoxazepines was not identified in the provided literature. rsc.org Other research has shown the synthesis of ferrocenyl-conjugated oxazepine and quinoline derivatives from the reaction of arynes with ferrocenyl oxazolines, which involves a ring-expanding process. frontiersin.org However, this method is not a direct conversion of a pre-formed quinoline N-oxide. Therefore, the transformation of 2-phenylquinoline N-oxide into benzoxazepine derivatives appears to be a non-trivial process that is not yet well-documented.
A synthetically useful transformation of quinoline N-oxides is their rearrangement to quinolin-2(1H)-ones. This conversion is of significant interest as the quinolin-2(1H)-one moiety is a core structure in many natural products and pharmacologically active compounds. An efficient and environmentally friendly method for this transformation is the visible-light-mediated photocatalytic rearrangement of quinoline N-oxides. rsc.orgrsc.org This reaction proceeds under mild, reagent-free conditions with low catalyst loading, offering a green alternative to classical methods. rsc.org The process is believed to occur via a photocatalytic cycle that facilitates the intramolecular rearrangement of the N-oxide.
| Quinoline N-oxide Substrate | Photocatalyst | Solvent | Product | Yield (%) | Reference |
| Quinoline N-oxide | 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride | DMSO | Quinolin-2(1H)-one | 98 | rsc.org |
| 4-Methylquinoline N-oxide | 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride | DMSO | 4-Methylquinolin-2(1H)-one | 95 | rsc.org |
| 6-Chloroquinoline N-oxide | 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride | DMSO | 6-Chloroquinolin-2(1H)-one | 96 | rsc.org |
This table illustrates the photocatalytic conversion of various substituted quinoline N-oxides to their corresponding quinolin-2(1H)-ones.
Applications in Late-Stage Modification of Complex N-Heterocycles
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development. It involves the introduction of new functional groups into a complex, often biologically active, molecule at a late step in its synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the core structure from scratch. The quinoline N-oxide moiety is particularly amenable to LSF due to its ability to direct regioselective C-H functionalization. nih.govresearchgate.net
The N-oxide group in 2-phenylquinoline 1-oxide activates the C2 and C8 positions of the quinoline ring, making them susceptible to nucleophilic attack or metal-catalyzed C-H activation. researchgate.net This reactivity has been harnessed for the deoxygenative functionalization of the C2 position. For instance, various methods have been developed for the C2-heteroarylation and C2-amination of quinoline N-oxides, transformations that are valuable for modifying the properties of bioactive molecules. beilstein-journals.org These protocols are often compatible with a wide range of functional groups and can be applied to the late-stage modification of complex natural products. beilstein-journals.org
A significant advantage of using the N-oxide is its role as a transient directing group. After guiding the desired functionalization, the oxygen atom can be removed through a deoxygenation step, restoring the parent quinoline structure. This "traceless" nature of the N-oxide is highly desirable in synthetic chemistry. Methodologies for C2-functionalization often proceed under mild, metal-free conditions, further enhancing their applicability to sensitive and complex substrates. beilstein-journals.org
Table 1: Examples of Late-Stage Functionalization Reactions on the Quinoline N-Oxide Core
| Reaction Type | Reagents/Conditions | Position Functionalized | Reference |
|---|---|---|---|
| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles, Room Temperature | C2 | beilstein-journals.org |
| C2-Sulfonylation | RSO2Cl, CS2/Et2NH | C2 | researchgate.net |
| C2-Alkylation | Katritzky Salts, Visible Light | C2 | chemrxiv.org |
| C8-Arylation | Diaryliodonium salts, Pd(OAc)2 | C8 | researchgate.net |
This table presents generalized reaction types applicable to the 2-phenylquinoline 1-oxide scaffold based on demonstrated reactivity of quinoline N-oxides.
The selective introduction of functionalities allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. The principles established for general quinoline N-oxides are directly applicable to 2-phenylquinoline 1-oxide, enabling chemists to modify complex N-heterocycles containing this specific fragment.
Development as Photoactive Esters for Radical Generation and Transformations
The intersection of photochemistry and radical chemistry has provided powerful tools for organic synthesis. Photoredox catalysis, in particular, has enabled the formation of chemical bonds under exceptionally mild conditions. nih.gov Derivatives of 2-phenylquinoline 1-oxide can be envisioned as precursors to photoactive esters capable of generating radicals upon irradiation.
The core concept involves converting the N-oxide functionality into a suitable ester derivative that can absorb visible light, either directly or through the formation of an electron-donor-acceptor (EDA) complex. chemrxiv.org Photolysis of such an intermediate can lead to the generation of radical species. For example, the photolysis of certain quinoline N-oxide derivatives has been shown to proceed through intermediate oxaziridines, which can rearrange to form new products. scispace.com
More advanced strategies involve the design of photoactive esters that, upon photoexcitation, undergo fragmentation to produce a carbon-centered radical. This radical can then participate in a variety of synthetic transformations, such as addition to alkenes, arylation reactions, or hydrogen atom transfer processes.
Visible-light-induced, catalyst-free approaches have been developed for the C2-alkylation of quinoline N-oxides using Katritzky salts (N-alkylpyridinium salts). chemrxiv.org Mechanistic studies suggest the formation of an EDA complex between the Katritzky salt and a base. This complex absorbs visible light and undergoes a single-electron transfer (SET) to generate an alkyl radical, which then adds to the electron-deficient C2 position of the quinoline N-oxide. chemrxiv.org This methodology highlights the potential of the quinoline N-oxide scaffold to participate in photoinduced radical reactions without the need for an external photocatalyst.
Table 2: Conceptual Framework for Radical Generation from 2-Phenylquinoline 1-Oxide Derivatives
| Precursor Type | Activation Method | Intermediate Radical | Potential Transformation | Reference Principle |
|---|---|---|---|---|
| Photoactive Ester Derivative | Visible Light Irradiation (Photolysis) | Acyl or Alkyl Radical | Radical Cyclization, Giese Addition | scispace.com |
| EDA Complex with Alkyl Precursor | Visible Light Irradiation (SET) | Alkyl Radical | C-H Alkylation | chemrxiv.org |
This table outlines potential pathways for radical generation and subsequent reactions based on established photochemical principles for quinoline N-oxides and related heterocycles.
The development of 2-phenylquinoline 1-oxide-based photoactive esters represents a promising frontier. These reagents could serve as valuable tools for forging new carbon-carbon and carbon-heteroatom bonds under mild, light-driven conditions, further expanding the synthetic utility of this versatile chemical compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry principles is driving a shift away from classical synthesis methods that often rely on harsh conditions and hazardous reagents. nih.govnih.gov Research into the synthesis of N-heterocycles, including 2-phenylquinoline (B181262) N-oxide, is now prioritizing methodologies that are environmentally benign, atom-economical, and utilize renewable resources. rsc.orgresearchgate.net
Future efforts will likely concentrate on several key areas:
Acceptorless Dehydrogenative Coupling (ADC): This strategy offers a green pathway for synthesizing N-heterocycles by using abundant and sustainable substrates like alcohols, with water and hydrogen as the only byproducts. rsc.org The development of novel homogeneous or heterogeneous catalysts for ADC-based synthesis of quinoline (B57606) N-oxides represents a significant area for future investigation.
Advanced Catalytic Systems: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of sustainable synthesis. nih.gov Research is expected to focus on designing robust nanocatalysts, such as the Ru–Fe/γ-Al2O3 system used for continuous quinoline synthesis, and applying them to the N-oxidation of 2-phenylquinoline. rsc.org
Green Reaction Media: A major trend is the replacement of volatile organic solvents with greener alternatives. acs.org Future synthetic routes for 2-phenylquinoline N-oxide will likely explore the use of water, polyethylene (B3416737) glycol (PEG), ionic liquids, or supercritical CO2 to minimize environmental impact. acs.org Copper-catalyzed cyclizations in water have already proven effective for related isoquinoline (B145761) N-oxides, suggesting a viable path forward. rsc.org
Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-promoted reactions are being explored to reduce reaction times and energy consumption in the synthesis of N-heterocycles. nih.govresearchgate.net Applying these technologies to the synthesis and derivatization of 2-phenylquinoline N-oxide could lead to more efficient and sustainable processes.
| Synthetic Approach | Traditional Methods | Emerging Sustainable Alternatives | Key Advantages of Alternatives |
| Oxidants/Reagents | Often use strong acids, stoichiometric oxidants, and environmentally harmful substances. rsc.org | Employ molecular oxygen, nitrous oxide, or utilize catalyst-based hydrogen transfer from green sources like alcohols. rsc.orgorganic-chemistry.orgnih.gov | Reduced waste, use of benign reagents, improved safety profile. |
| Solvents | Typically rely on volatile organic compounds (VOCs). | Utilize water, supercritical CO2, polyethylene glycol (PEG), or solvent-free conditions. acs.org | Lower environmental impact, reduced toxicity, potential for easier product separation. |
| Catalysis | May involve expensive or toxic homogeneous catalysts that are difficult to recycle. | Focus on reusable heterogeneous catalysts (e.g., metal oxides) and biocatalysis. nih.govnih.govrsc.org | Catalyst recyclability, reduced contamination of products, alignment with green chemistry principles. |
| Energy Input | Often require prolonged heating under harsh conditions. | Employ energy-efficient techniques like microwave irradiation, photocatalysis, and ultrasound. nih.govevitachem.com | Faster reaction times, lower energy consumption, milder reaction conditions. |
Exploration of New Reactivity Modes and Catalytic Cycles
While the C2-position of quinoline N-oxides is a well-established site for functionalization, future research is aimed at uncovering more diverse and selective reactivity patterns. beilstein-journals.orgresearchgate.net This involves designing novel catalytic cycles that can activate different positions on the quinoline core or enable unprecedented bond formations.
Key areas of exploration include:
Regiodivergent C–H Functionalization: The ability to selectively functionalize different C–H bonds is a major goal. While many catalysts favor the C2 position, recent studies have shown that the choice of catalyst and conditions can direct reactions to other sites, such as the C8 position using a Pd(II)Cl2 catalyst. rsc.org Future work will focus on developing a toolkit of catalysts that provide predictable and switchable regioselectivity for acylations, arylations, and alkylations.
Deoxygenative Functionalization: Metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides with reagents like N-sulfonyl-1,2,3-triazoles represents a highly efficient and step-economical transformation. beilstein-journals.orgnih.gov The plausible mechanism involves nucleophilic attack by the N-oxide followed by elimination and rearomatization. beilstein-journals.orgnih.gov Expanding the scope of this reactivity with different nucleophiles could provide rapid access to a wide array of C2-substituted quinolines.
Photochemical and Radical Reactions: Visible-light-mediated reactions offer mild and catalyst-free pathways for functionalization. chemrxiv.org The generation of an electron-donor-acceptor (EDA) complex between quinoline N-oxides and Katritzky salts can lead to C-2 alkylation via a radical mechanism under visible light. chemrxiv.org Further exploration of photochemical reactions, which can also induce novel rearrangements to form structures like benz[d] rsc.orgacs.orgoxazepines or indoles, is a promising frontier. scispace.com
Novel Catalytic Cycles: The reaction of quinoline N-oxides with arylzinc reagents in the absence of transition metals proceeds through unique intermediates, such as a 2-arylquinolin-1(2H)-olate. researchgate.net Investigating and designing new catalytic cycles that proceed through unconventional intermediates will be crucial for discovering new transformations and expanding the synthetic utility of 2-phenylquinoline N-oxide.
| Reactivity Mode | Description | Catalyst/Conditions | Potential Products |
| C2-Heteroarylation | A metal- and additive-free deoxygenative coupling reaction. beilstein-journals.orgnih.gov | N-sulfonyl-1,2,3-triazoles, room temperature. nih.gov | C2-triazolylquinolines. beilstein-journals.org |
| C2-Alkylation | Visible-light induced, catalyst-free deaminative alkylation via an EDA complex. chemrxiv.org | Katritzky salts, base, visible light. chemrxiv.org | C2-alkylated quinoline N-oxides. chemrxiv.org |
| C8-Acylation | Regioselective C-H activation at the C8 position. rsc.org | Pd(II)Cl2, benzaldehyde. rsc.org | C8-acylated quinolines. rsc.org |
| Photochemical Rearrangement | Light-induced rearrangement of the N-oxide scaffold. scispace.com | UV irradiation in various solvents. scispace.com | Benz[d] rsc.orgacs.orgoxazepines, carbostyrils, indoles. scispace.com |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
To accelerate the discovery and optimization of reactions involving 2-phenylquinoline N-oxide, researchers are increasingly turning to automated technologies. The integration of continuous flow synthesis and high-throughput screening (HTS) offers significant advantages over traditional batch chemistry. ucd.ienih.gov
Continuous Flow Synthesis: Flow chemistry provides enhanced safety, scalability, and process control, particularly for photochemical reactions or those involving hazardous intermediates. ucd.ieacs.org Continuous processes for quinoline synthesis have been developed that allow for gram-scale production per hour and faster optimization of reaction parameters like temperature, pressure, and residence time. rsc.orgucd.ie Applying this technology to the synthesis and derivatization of 2-phenylquinoline N-oxide will enable more efficient and scalable production.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds or the swift optimization of reaction conditions. researchgate.net Microdroplet reaction technology, combined with mass spectrometry, enables the screening of thousands of reaction conditions (e.g., catalysts, reagents, solvents) in a very short time, dramatically accelerating the discovery of optimal synthetic protocols for quinoline derivatives. nih.govnih.govresearchgate.net
Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process without intermediate purification. ucd.ie For example, a photochemical quinoline synthesis has been directly coupled with a subsequent hydrogenation step to produce tetrahydroquinolines in one continuous operation. ucd.ie This approach could be used to synthesize 2-phenylquinoline N-oxide and immediately convert it into a variety of downstream products.
| Technology | Application to 2-Phenylquinoline N-oxide | Key Advantages |
| Flow Chemistry | Synthesis of the core scaffold and subsequent functionalization reactions. ucd.ieacs.org | Enhanced safety, improved scalability, precise control over reaction parameters, faster optimization. acs.org |
| High-Throughput Screening (HTS) | Optimization of synthesis conditions; screening of derivative libraries for biological activity. nih.govresearchgate.net | Rapid identification of optimal catalysts and conditions; accelerated discovery of lead compounds. nih.gov |
| Microdroplet Reactions | Ultrafast synthesis and screening of reaction conditions for derivatization. researchgate.net | Millisecond reaction times, catalyst-free conditions in some cases, high conversion rates. researchgate.net |
| Telescoped Synthesis | Multi-step synthesis of complex derivatives from 2-phenylquinoline N-oxide in a single continuous process. ucd.ie | Reduced manual handling, elimination of intermediate purification steps, increased overall efficiency. ucd.ie |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical behavior, thereby guiding experimental design and saving significant resources.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are being used to unravel complex reaction mechanisms at the molecular level. rsc.org For instance, DFT studies on Pd-catalyzed C–H activation of quinoline N-oxides have explained the origins of C2 versus C8 regioselectivity by calculating the energy barriers of competing pathways involving different intermediate complexes. rsc.org These insights are critical for rationally designing catalysts that favor a desired outcome.
Predictive Catalyst Design: By modeling the interactions between a substrate like 2-phenylquinoline N-oxide and a catalyst, computational methods can predict the efficacy and selectivity of new catalyst designs before they are synthesized in the lab. This predictive power can accelerate the development of catalysts for novel transformations.
Understanding Reactivity: Computational models can explain the influence of substituents and solvents on reaction outcomes. For example, modeling can clarify why the photolysis of different phenylquinoline N-oxide isomers leads to different products. scispace.com
Virtual Screening: In the context of drug discovery, computational docking and molecular dynamics simulations are used to virtually screen libraries of compounds, including derivatives of 2-phenylquinoline, against biological targets to predict their potential activity. acs.org This allows researchers to prioritize the synthesis of the most promising candidates.
| Computational Method | Application in 2-Phenylquinoline N-oxide Research | Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for C-H activation and catalytic cycles. rsc.org | Understanding catalyst regioselectivity (C2 vs. C8); calculating transition state energies to predict reaction feasibility. rsc.org |
| Quantum Chemical Modeling | Investigating bond-forming steps and proton transfer events in organocatalytic reactions. researchgate.net | Detailed analysis of reaction coordinates and the role of noncovalent interactions in stereoselectivity. researchgate.net |
| Molecular Docking | Predicting the binding affinity of 2-phenylquinoline N-oxide derivatives to biological targets. acs.org | Identification of potential protein targets; prioritization of compounds for synthesis and biological screening. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within a protein binding site or in solution. | Assessing the stability of ligand-protein complexes; understanding conformational changes upon binding. |
Q & A
Q. What are the most common synthetic routes for preparing quinoline derivatives like 2-phenylquinoline 1-oxide, and how can experimental parameters be optimized for yield and purity?
The Skraup synthesis is a classical method for unsubstituted quinoline derivatives, involving thermal cyclization of aniline with acrolein in acidic conditions . For substituted derivatives like 2-phenylquinoline 1-oxide, modifications such as Friedländer or Doebner-Miller syntheses are employed. Key variables include temperature control (to avoid side reactions), acid catalyst selection (e.g., concentrated H₂SO₄ for dehydration), and oxidizing agents for N-oxide formation . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of phenyl-containing precursors.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing quinoline-based compounds, and how should data interpretation be standardized?
Nuclear Magnetic Resonance (NMR) is essential for structural elucidation, particularly H and C NMR to confirm substituent positions and oxidation states. X-ray crystallography (e.g., using SHELX programs for refinement) resolves stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC-MS identifies degradation intermediates . Standardization involves cross-referencing with databases (e.g., Cambridge Structural Database) and adhering to IUPAC guidelines for reporting shifts and bond lengths .
Q. How can researchers assess the antioxidant potential of quinoline derivatives, and what methodological pitfalls should be avoided?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. For example, 2-chloroquinoline-3-carbaldehydes showed 85–93% activity in DPPH assays . Pitfalls include:
- Solvent interference : Use methanol or DMSO controls.
- Concentration gradients : Ensure linearity in dose-response curves.
- False positives : Confirm results with complementary assays (e.g., FRAP or ABTS).
Advanced Research Questions
Q. What computational tools and frameworks are available to predict the drug-likeness and bioactivity of 2-phenylquinoline 1-oxide derivatives?
Tools like PASS (Prediction of Activity Spectra for Substances) estimate biological activity profiles based on structural analogs. Swiss ADME predicts pharmacokinetic properties (e.g., bioavailability, LogP) critical for drug design . For example, quinoline’s moderate LogP (~2.5) suggests blood-brain barrier penetration, but substituents like the N-oxide group may alter solubility. Molecular docking (AutoDock Vina) can simulate binding affinities to target proteins (e.g., kinase inhibitors) .
Q. How do environmental factors influence the persistence and degradation pathways of quinoline derivatives, and how can contradictory data on their bioaccumulation be resolved?
Quinoline exhibits moderate persistence in soil (half-life ~30–100 days) but degrades rapidly in water via advanced oxidation processes (AOPs). For instance, CoFe@Coal-C/H₂O₂ Fenton-like systems achieve >90% quinoline degradation via •OH radical attack . Contradictions in bioaccumulation data (e.g., BCF values ranging from 8 to 158) arise from metabolite interference and species-specific metabolic rates . Resolution requires standardized OECD 305 guidelines for BCF testing and isotope-labeled tracer studies.
Q. What mechanistic insights explain the selectivity of quinoline N-oxidation reactions, and how do catalyst-substrate interactions influence outcomes?
N-oxidation of quinoline using H₂O₂ and maleic anhydride derivatives proceeds via peracid intermediates. Catalysts like CHMA (chloro-substituted maleic anhydride) enhance selectivity by modulating electron density at the nitrogen atom. C NMR studies reveal rapid anhydride consumption in quinoline reactions compared to less reactive substrates (e.g., chloropyridine), highlighting substrate-dependent kinetics . Surface adsorption models (e.g., Lindlar catalyst studies) further suggest quinoline’s planar structure favors π-π interactions with catalysts, improving regioselectivity .
Q. How can researchers design experiments to resolve contradictions in quinoline’s genotoxicity and carcinogenicity data across different model systems?
Discrepancies between in vitro (e.g., Ames test) and in vivo (rodent carcinogenicity) studies may stem from metabolic activation differences. A tiered approach is recommended:
- In silico : Use QSAR models to predict mutagenic hotspots.
- In vitro : Perform micronucleus assays with metabolic activation (S9 fraction).
- In vivo : Conduct transgenic rodent assays (e.g., Tg.AC mice) to assess tumorigenicity .
Methodological Recommendations
- Synthetic reproducibility : Document reaction conditions (e.g., reflux time, inert atmosphere) in supplemental data .
- Data validation : Cross-validate crystallographic data with CIF check reports and deposit structures in public repositories .
- Environmental studies : Include abiotic controls (e.g., dark reactions) in degradation experiments to distinguish photolytic vs. catalytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
